molecular formula C11H16O2 B14343146 1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)-

1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)-

Cat. No.: B14343146
M. Wt: 180.24 g/mol
InChI Key: JDVBTKGMHDKONC-UHFFFAOYSA-N
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Description

1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- is an organic compound with the molecular formula C9H12O2 It is a derivative of butanone, featuring a furan ring substituted with an ethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylfuran with butanone in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of an acid or base catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the dehydrogenation of 2-butanol, similar to the production of other butanone derivatives. This process is typically carried out using copper, zinc, or bronze catalysts at temperatures ranging from 400 to 550 °C .

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and suitable electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can undergo nucleophilic addition reactions, while the furan ring can engage in electrophilic substitution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethyl and methyl groups on the furan ring differentiates it from other similar compounds and influences its behavior in various chemical reactions.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-ethyl-1-(5-methylfuran-2-yl)butan-1-one

InChI

InChI=1S/C11H16O2/c1-4-9(5-2)11(12)10-7-6-8(3)13-10/h6-7,9H,4-5H2,1-3H3

InChI Key

JDVBTKGMHDKONC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)C1=CC=C(O1)C

Origin of Product

United States

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